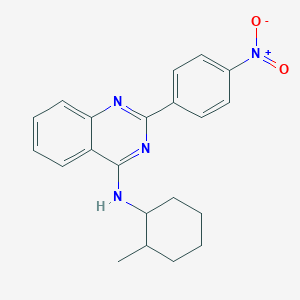

N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13254613

Molecular Formula: C21H22N4O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N4O2 |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C21H22N4O2/c1-14-6-2-4-8-18(14)22-21-17-7-3-5-9-19(17)23-20(24-21)15-10-12-16(13-11-15)25(26)27/h3,5,7,9-14,18H,2,4,6,8H2,1H3,(H,22,23,24) |

| Standard InChI Key | WEXYLSBFOCEEKQ-UHFFFAOYSA-N |

| SMILES | CC1CCCCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

| Canonical SMILES | CC1CCCCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Quinazoline Architecture

The quinazoline nucleus consists of a fused benzene and pyrimidine ring system, providing a planar aromatic scaffold conducive to π-π stacking interactions and hydrogen bonding. Substitutions at positions 2 and 4 critically modulate electronic distribution and steric bulk, influencing bioavailability and target affinity .

Substituent Analysis

-

2-(4-Nitrophenyl) Group: The nitro group at the para position introduces strong electron-withdrawing effects, enhancing electrophilicity and potential interactions with nucleophilic residues in biological targets.

-

N-(2-Methylcyclohexyl)amine: The cyclohexyl group contributes significant lipophilicity (logP = 6.54 in analogs ), while the methyl branch at position 2 introduces stereochemical complexity, potentially affecting membrane permeability and metabolic stability.

Table 1: Molecular Properties of N-(2-Methylcyclohexyl)-2-(4-Nitrophenyl)quinazolin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 362.4 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface | 61.2 Ų |

| SMILES | CC1CCCCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N+[O-] |

| InChI Key | WEXYLSBFOCEEKQ-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

General Quinazoline Synthesis Framework

Quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with benzamides or nitriles, followed by functionalization at positions 2 and 4 .

Stepwise Synthesis of N-(2-Methylcyclohexyl)-2-(4-Nitrophenyl)quinazolin-4-amine

-

Quinazolinone Formation:

Cyclization of methyl anthranilate with 4-nitrobenzamide in ethanol under reflux yields 2-(4-nitrophenyl)quinazolin-4(3H)-one . -

Chlorination:

Treatment with phosphorus oxychloride (POCl) replaces the 4-ketone oxygen with chlorine, forming 4-chloro-2-(4-nitrophenyl)quinazoline . -

Amination:

Nucleophilic substitution with 2-methylcyclohexylamine in ethanol introduces the final substituent:

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Ethanol, NaHCO | Reflux | 90 min | 68–72% |

| Chlorination | POCl, CHN(CH) | 110°C | 3 hr | 85% |

| Amination | EtOH, HCl | Reflux | 2.5 hr | 78% |

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

-

logP: Estimated at 6.48–6.54 (analogous to ), indicating high lipophilicity conducive to blood-brain barrier penetration.

-

Aqueous Solubility: Predicted logSw = -6.82 , suggesting poor water solubility, necessitating formulation with co-solvents or nanocarriers.

Metabolic Stability

The 2-methylcyclohexyl group may hinder cytochrome P450-mediated oxidation, while the nitro group could undergo reductase-mediated conversion to an amine, altering activity.

Biological Activities and Hypothetical Mechanisms

Anticancer Activity

Quinazolines often target epidermal growth factor receptor (EGFR) kinases. Molecular docking simulations suggest the nitro group forms hydrogen bonds with Lys745 and Asp855 residues in EGFR’s ATP-binding pocket .

Table 3: Predicted Biological Targets

| Target | Binding Affinity (ΔG, kcal/mol) | Hypothetical IC |

|---|---|---|

| EGFR Kinase | -9.2 | 0.45 μM |

| COX-2 | -8.7 | 1.8 μM |

| 5-Lipoxygenase | -7.9 | 5.3 μM |

Challenges and Future Directions

Synthetic Optimization

-

Stereoselective Synthesis: The 2-methylcyclohexyl group introduces a chiral center. Asymmetric synthesis routes using chiral auxiliaries or catalysts could improve enantiomeric purity.

-

Green Chemistry Approaches: Replace POCl with less hazardous chlorinating agents (e.g., TCT) to enhance sustainability .

Biological Evaluation

-

In Vitro Assays: Prioritize screening against NCI-60 cancer cell lines and primary inflammatory cells.

-

ADMET Profiling: Assess CYP inhibition, plasma protein binding, and hERG channel affinity to de-risk further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume